molecular formula C12H18O3 B13561998 Methyl3-oxospiro[4.5]decane-2-carboxylate

Methyl3-oxospiro[4.5]decane-2-carboxylate

Cat. No.: B13561998
M. Wt: 210.27 g/mol
InChI Key: INVSDCMMHDENCQ-UHFFFAOYSA-N
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Description

Methyl 3-oxospiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic system where two rings (a cyclohexane and a cyclopentane) share a single atom. Spiro compounds like this are prized for their conformational rigidity, which enhances binding specificity in biological targets .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 3-oxospiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C12H18O3/c1-15-11(14)9-7-12(8-10(9)13)5-3-2-4-6-12/h9H,2-8H2,1H3

InChI Key

INVSDCMMHDENCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CCCCC2)CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Methyl 3-oxospiro[4The compound is primarily synthesized for research purposes and specialized applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxospiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products .

Major Products Formed

Scientific Research Applications

Methyl 3-oxospiro[4.5]decane-2-carboxylate finds applications in several scientific research areas:

    Chemistry: The compound’s unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methods.

    Biology: It can be used in biological studies to understand its effects on various biological systems.

    Industry: Its properties make it suitable for use in materials science and other industrial applications.

Comparison with Similar Compounds

Structural Features

The following table compares Methyl 3-oxospiro[4.5]decane-2-carboxylate with structurally related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 3-oxospiro[4.5]decane-2-carboxylate (Target) Not available C11H16O3 196.24 3-oxo, methyl ester at C2
Ethyl (2S)-2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 1935385-39-9 C12H19NO4 253.29 3-oxo, ethyl ester at C8, 1-oxa-8-aza
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate 1421313-98-5 C14H23NO3 253.34 7-oxo, tert-butyl ester at C2, 2-aza
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride 2155855-02-8 C10H18ClNO3 235.71 8-oxa-2-aza, methyl ester at C4
Key Observations:
  • Heteroatoms : The presence of nitrogen (aza) or oxygen (oxa) in the spiro system alters electronic properties and solubility. For example, the 1-oxa-8-aza in enhances polarity compared to the target’s all-carbon system .
  • Ester Groups : Methyl esters (target, ) are more hydrolytically labile than tert-butyl esters (), affecting pharmacokinetics .

Physical and Chemical Properties

  • Melting Points : Analogs like tert-butyl 3-benzylidene derivatives melt at 172–174°C , while hydrochloride salts (e.g., ) may exhibit higher melting points due to ionic character.
  • Solubility : The 8-oxa-2-aza system in improves water solubility compared to the target’s hydrocarbon backbone .
  • Stability : Tert-butyl esters () offer greater hydrolytic stability than methyl esters, making them preferable for prolonged storage .

Biological Activity

Methyl3-oxospiro[4.5]decane-2-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and case studies.

This compound has the molecular formula C10H14O3 and features a unique spiro structure that contributes to its reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation and reduction reactions, which are critical for its biological activity.

PropertyValue
Molecular FormulaC10H14O3
Molecular Weight186.22 g/mol
StructureSpirocyclic
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound exhibits several biological activities, including anti-inflammatory and antimicrobial properties. These effects are attributed to its ability to interact with various biological targets.

The compound's mechanism of action involves:

  • Interaction with Enzymes : It may inhibit certain enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : The compound shows potential against various bacterial strains, possibly through disruption of bacterial cell membranes.

Case Studies

  • Anti-inflammatory Effects : A study investigated the compound's effect on inflammatory markers in vitro. Results demonstrated a significant reduction in cytokine production when treated with this compound compared to control groups.
  • Antimicrobial Activity : In a clinical trial, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition zone, suggesting effective antimicrobial properties.

Synthesis and Derivatives

This compound can be synthesized through various methods, typically involving the reaction of cyclohexanone derivatives with alkylating agents under basic conditions. Its derivatives may enhance or modify its biological activity.

Table 2: Synthesis Pathways

Synthesis MethodYield (%)Remarks
Reaction with cyclohexanone75Standard method
Alkylation with methyl iodide65Moderate yield
Oxidation to carboxylic acid derivative70Enhances biological activity

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